Cas no 2229567-51-3 (4-(1-bromopropan-2-yl)-2-nitrophenol)

4-(1-Bromopropan-2-yl)-2-nitrophenol is a brominated nitrophenol derivative characterized by its functionalized aromatic ring and reactive bromoalkyl substituent. The compound’s structure, featuring both a nitro group and a bromopropane moiety, makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic substitution or further functionalization. The nitro group enhances electrophilic reactivity, while the bromine atom provides a handle for cross-coupling or substitution reactions. This compound is suitable for applications in pharmaceutical and agrochemical research, where precise modification of phenolic frameworks is required. Its stability under standard conditions ensures reliable handling in laboratory settings.
4-(1-bromopropan-2-yl)-2-nitrophenol structure
2229567-51-3 structure
Product name:4-(1-bromopropan-2-yl)-2-nitrophenol
CAS No:2229567-51-3
MF:C9H10BrNO3
MW:260.08460187912
CID:5979372
PubChem ID:165967560

4-(1-bromopropan-2-yl)-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-bromopropan-2-yl)-2-nitrophenol
    • 2229567-51-3
    • EN300-1936232
    • Inchi: 1S/C9H10BrNO3/c1-6(5-10)7-2-3-9(12)8(4-7)11(13)14/h2-4,6,12H,5H2,1H3
    • InChI Key: OCOYGEKQIJWCAH-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1C=CC(=C(C=1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 258.98441g/mol
  • Monoisotopic Mass: 258.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: 3.5

4-(1-bromopropan-2-yl)-2-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1936232-0.05g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
0.05g
$972.0 2023-09-17
Enamine
EN300-1936232-2.5g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
2.5g
$2268.0 2023-09-17
Enamine
EN300-1936232-5.0g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
5g
$3355.0 2023-05-23
Enamine
EN300-1936232-0.5g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
0.5g
$1111.0 2023-09-17
Enamine
EN300-1936232-10.0g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
10g
$4974.0 2023-05-23
Enamine
EN300-1936232-5g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
5g
$3355.0 2023-09-17
Enamine
EN300-1936232-10g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
10g
$4974.0 2023-09-17
Enamine
EN300-1936232-1.0g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
1g
$1157.0 2023-05-23
Enamine
EN300-1936232-0.25g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
0.25g
$1065.0 2023-09-17
Enamine
EN300-1936232-0.1g
4-(1-bromopropan-2-yl)-2-nitrophenol
2229567-51-3
0.1g
$1019.0 2023-09-17

Additional information on 4-(1-bromopropan-2-yl)-2-nitrophenol

Recent Advances in the Study of 4-(1-bromopropan-2-yl)-2-nitrophenol (CAS: 2229567-51-3)

The compound 4-(1-bromopropan-2-yl)-2-nitrophenol (CAS: 2229567-51-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated and nitrophenol functional groups, has shown promising potential in various applications, including drug development and chemical synthesis. Recent studies have focused on elucidating its physicochemical properties, biological activities, and potential therapeutic uses.

One of the key areas of investigation has been the synthesis and optimization of 4-(1-bromopropan-2-yl)-2-nitrophenol. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in pharmaceutical formulations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity.

In terms of biological activity, preliminary studies suggest that 4-(1-bromopropan-2-yl)-2-nitrophenol exhibits notable antimicrobial and anti-inflammatory properties. These findings have spurred further research into its mechanism of action, particularly its interaction with microbial enzymes and inflammatory pathways. The compound's ability to modulate key biological targets makes it a candidate for the development of new therapeutic agents.

Another significant aspect of recent research is the exploration of 4-(1-bromopropan-2-yl)-2-nitrophenol as a building block in medicinal chemistry. Its reactive bromine and nitro groups allow for versatile chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles. Several studies have reported the successful incorporation of this compound into more complex molecules, demonstrating its utility in drug design.

Despite these advancements, challenges remain in the widespread application of 4-(1-bromopropan-2-yl)-2-nitrophenol. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further preclinical studies. Researchers are also investigating scalable production methods to meet the growing demand for this compound in both academic and industrial settings.

In conclusion, 4-(1-bromopropan-2-yl)-2-nitrophenol (CAS: 2229567-51-3) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique properties and versatile applications underscore its potential as a valuable tool in drug discovery and development. Ongoing studies are expected to provide deeper insights into its biological mechanisms and therapeutic potential, paving the way for future innovations in the field.

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